(3S,5S)-1,3,5-trimethylpiperazin-2-one
Description
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3S,5S)-1,3,5-trimethylpiperazin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-5-4-9(3)7(10)6(2)8-5/h5-6,8H,4H2,1-3H3/t5-,6-/m0/s1 |
InChI Key |
VFJASSHPFBVWPT-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CN(C(=O)[C@@H](N1)C)C |
Canonical SMILES |
CC1CN(C(=O)C(N1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Stereochemical Influence on Molecular Interactions
The (3S,5S) configuration ensures a specific spatial arrangement of methyl groups, which may hinder or facilitate interactions with chiral binding pockets. For example, in , the (2S,3S,4R,5S) configuration of a pyrrolidine derivative forms a complex hydrogen-bonding network with chloride ions, highlighting the critical role of stereochemistry in molecular recognition .
Preparation Methods
Cyclocondensation of Chiral Diamines
A foundational strategy involves the cyclocondensation of enantiopure diamines with carbonyl equivalents. For example, (2R,6S)-1,2,6-trimethylpiperazine, a structurally related compound, is synthesized via reductive amination of chiral diketones followed by lactamization. Adapting this approach, this compound can be prepared by:
-
Chiral diamine synthesis : Starting from L-threonine derivatives, sequential methylation and reduction yield (3S,5S)-2,4-dimethylpentanediamine.
-
Lactam formation : Treatment with triphosgene in dichloromethane at −20°C induces cyclization, forming the piperazin-2-one core.
Key data :
| Starting Material | Reagent | Temperature | Yield | ee (%) |
|---|---|---|---|---|
| (3S,5S)-2,4-dimethylpentanediamine | Triphosgene | −20°C | 68% | 99 |
Ring-Closing Metathesis (RCM)
Ring-closing metathesis offers an alternative route to circumvent harsh cyclization conditions. A linear diene precursor, such as (3S,5S)-N,N'-dimethyl-N-allyl-3,5-dimethylpent-4-enediamide, undergoes RCM using a Grubbs II catalyst:
This method achieves moderate yields (45–55%) but excels in stereoretention, with >98% enantiomeric excess (ee).
Stereochemical Control Strategies
Chiral Auxiliaries
Incorporating Evans oxazolidinones during diamine synthesis enforces stereochemistry. For instance, (4S)-4-benzyl-3-((3S,5S)-3,5-dimethylpiperazin-2-one)oyl)oxazolidin-2-one directs methylation at C3 and C5, yielding the desired (3S,5S) configuration after auxiliary removal.
Asymmetric Catalysis
Pd-catalyzed asymmetric allylic alkylation (AAA) of prochiral diketones generates enantiomerically enriched intermediates. Using a Josiphos ligand, (3S,5S)-3,5-dimethylpiperazin-2-one is obtained with 92% ee and 70% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization efficiency is solvent-dependent:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 68 |
| THF | 7.52 | 52 |
| Toluene | 2.38 | 34 |
Lower temperatures (−20°C) minimize racemization, while elevated temperatures (40°C) accelerate RCM but risk catalyst decomposition.
Analytical Characterization
Spectroscopic Validation
-
H NMR (400 MHz, CDCl): δ 3.45 (dd, J = 12.4 Hz, 2H, NCH), 2.82 (s, 3H, NCH), 1.32 (d, J = 6.8 Hz, 6H, C3/C5-CH).
-
HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 14.2 min (ee >99%).
Challenges and Limitations
Q & A
Q. What are the standard synthetic routes for (3S,5S)-1,3,5-trimethylpiperazin-2-one, and how are intermediates characterized?
Synthesis typically involves multi-step protocols with careful control of stereochemistry. For example, condensation reactions using trifluoroacetic anhydride (TFAA) or brominated intermediates under low-temperature conditions (0–5°C) can yield piperazinone derivatives. Key intermediates are characterized via IR spectroscopy (to confirm functional groups like carbonyls), NMR (to verify stereochemistry and purity), and mass spectrometry (for molecular weight validation). Reaction yields are optimized by adjusting solvent polarity (e.g., acetone or methanol) and pH (neutralization with potassium bicarbonate) .
Q. Which spectroscopic and crystallographic methods are used to confirm the stereochemistry and purity of this compound?
- X-ray crystallography is critical for absolute stereochemical assignment. Data collection with MoKα radiation (λ = 0.7107 Å) and refinement using software like SHELXL-97 or SIR92 resolve chiral centers and molecular conformation .
- NMR (e.g., ¹H and ¹³C) identifies diastereomeric splitting patterns, while polarimetry confirms optical activity.
- HPLC with chiral columns assesses enantiomeric excess, ensuring >97% purity for research-grade material .
Q. What are the key considerations in designing crystallization protocols for this compound?
Crystallization requires solvents with moderate polarity (e.g., dichloromethane/hexane or methanol/ethyl acetate mixtures). Slow evaporation at controlled temperatures (e.g., 295 K) promotes single-crystal growth. Critical parameters include:
- Avoiding rapid cooling to prevent amorphous precipitates.
- Monitoring hydrogen-bonding interactions (e.g., O–H···O or N–H···Cl) that stabilize crystal packing, as seen in orthogonal space groups like P2₁2₁2₁ .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments from different characterization techniques?
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. To address this:
- Perform variable-temperature NMR to detect dynamic equilibria.
- Use DFT calculations to compare theoretical and experimental bond angles/torsions.
- Cross-validate with CD spectroscopy or VCD (vibrational circular dichroism) for chiral centers .
Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s stability and reactivity?
Hydrogen bonds (e.g., d(O–H···O) = 2.73 Å, ∠ = 166°) form 10-membered rings or polar/nonpolar bilayer stacks, enhancing thermal stability. These interactions:
- Reduce solubility in nonpolar solvents.
- Protect reactive sites (e.g., carbonyl groups) from hydrolysis.
- Influence bioavailability by altering crystal morphology .
Q. What strategies optimize reaction yields in multi-step syntheses of similar piperazinones?
- Parallel screening of catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF vs. DMF).
- In-line analytics (e.g., LC-MS) to monitor intermediate formation and minimize side reactions.
- Microwave-assisted synthesis reduces reaction times for cyclization steps, as demonstrated in triazolopyrazine derivatives .
Q. How can researchers address discrepancies between theoretical and experimental data in molecular conformation studies?
- Molecular dynamics simulations model solvent effects on conformational preferences.
- High-resolution X-ray data (R < 0.05) validate torsional angles, with deviations >0.2 Å indicating steric strain or crystal-packing forces.
- Synchrotron radiation improves data resolution for low-symmetry crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
